molecular formula C25H25N3O3S B14111360 2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B14111360
M. Wt: 447.6 g/mol
InChI Key: KSTUOTGZCCXVLO-UHFFFAOYSA-N
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Description

2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with various functional groups

Preparation Methods

The synthesis of 2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide involves multiple steps. One common method includes the reaction of 3,4-dimethylbenzylamine with ethyl 2-bromoacetate to form an intermediate, which is then cyclized with thiourea to yield the thieno[3,2-d]pyrimidine core. The final step involves the acylation of the core with 4-ethylphenylacetyl chloride under basic conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamide positions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases due to its biological activity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar compounds include other thienopyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The uniqueness of 2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide lies in its specific substituents, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C25H25N3O3S

Molecular Weight

447.6 g/mol

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C25H25N3O3S/c1-4-18-7-9-20(10-8-18)26-22(29)15-27-21-11-12-32-23(21)24(30)28(25(27)31)14-19-6-5-16(2)17(3)13-19/h5-13H,4,14-15H2,1-3H3,(H,26,29)

InChI Key

KSTUOTGZCCXVLO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC(=C(C=C4)C)C)SC=C3

Origin of Product

United States

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